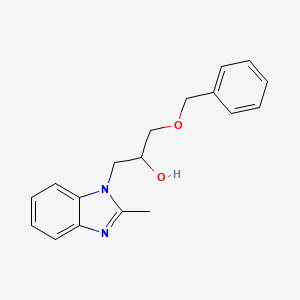
1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and is known to possess several interesting properties that make it useful for different applications.
Wirkmechanismus
The exact mechanism of action of 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects
The compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of cell proliferation: The compound can inhibit the proliferation of cancer cells by inducing apoptosis.
2. Inhibition of inflammation: It can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Inhibition of microbial growth: The compound can inhibit the growth of a range of microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. Some of the most promising areas of research include:
1. Development of new anti-cancer drugs: The compound has shown potent anti-cancer activity and could be used as a lead compound for the development of new anti-cancer drugs.
2. Development of new anti-inflammatory drugs: The compound has also shown anti-inflammatory activity and could be used as a lead compound for the development of new anti-inflammatory drugs.
3. Development of new anti-microbial drugs: The compound has shown anti-microbial activity against a range of microorganisms, including bacteria and fungi, and could be used as a lead compound for the development of new anti-microbial drugs.
In conclusion, 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a promising compound that has gained interest in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
Synthesemethoden
The synthesis of 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then reacted with 2-propanol under acidic conditions to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Anti-cancer activity: Several studies have shown that this compound possesses anti-cancer activity and can inhibit the growth of cancer cells. It has been suggested that the compound works by inducing apoptosis (programmed cell death) in cancer cells.
2. Anti-inflammatory activity: 1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has also been shown to possess anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Anti-microbial activity: The compound has also been shown to possess anti-microbial activity against a range of microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-19-17-9-5-6-10-18(17)20(14)11-16(21)13-22-12-15-7-3-2-4-8-15/h2-10,16,21H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQPRPHXLNIFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

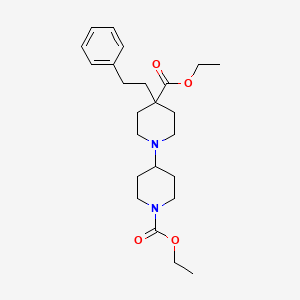
![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4935721.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4935732.png)
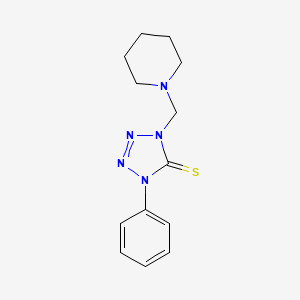
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
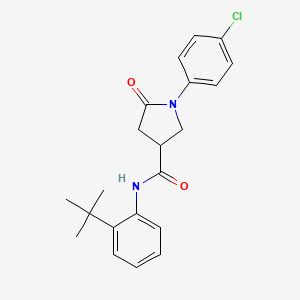
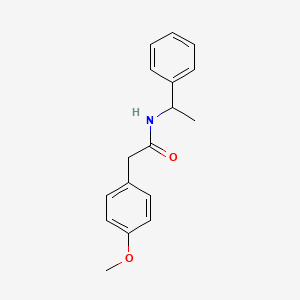
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)